tert-butyl 3-methyl-5-oxoazepane-1-carboxylate
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Description
“tert-butyl 3-methyl-5-oxoazepane-1-carboxylate” is a chemical compound with the CAS Number: 1443256-86-7 . It has a molecular weight of 227.3 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H21NO3/c1-9-7-10(14)5-6-13(8-9)11(15)16-12(2,3)4/h9H,5-8H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
“this compound” is a powder . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Safety and Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 3-methyl-5-oxoazepane-1-carboxylate involves the reaction of tert-butyl 3-methyl-5-aminohexanoate with ethyl chloroformate in the presence of a base to form the corresponding tert-butyl ester. This ester is then subjected to a ring-closing reaction with triethylamine and acetic anhydride to form the desired azepane ring. Finally, the resulting product is hydrolyzed with aqueous acid to yield tert-butyl 3-methyl-5-oxoazepane-1-carboxylate.", "Starting Materials": [ "tert-butyl 3-methyl-5-aminohexanoate", "ethyl chloroformate", "base", "triethylamine", "acetic anhydride", "aqueous acid" ], "Reaction": [ "Step 1: tert-butyl 3-methyl-5-aminohexanoate is reacted with ethyl chloroformate in the presence of a base to form tert-butyl 3-methyl-5-oxohexanoate.", "Step 2: The resulting tert-butyl 3-methyl-5-oxohexanoate is then subjected to a ring-closing reaction with triethylamine and acetic anhydride to form tert-butyl 3-methyl-5-oxoazepane-1-carboxylate.", "Step 3: Finally, the product is hydrolyzed with aqueous acid to yield tert-butyl 3-methyl-5-oxoazepane-1-carboxylate." ] } | |
CAS No. |
1443256-86-7 |
Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.3 |
Purity |
95 |
Origin of Product |
United States |
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